

Application Notes & Protocols for Mass Balance Studies of 14C-Labeled Pizuglanstat

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a human mass balance study of pizuglanstat, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, using a ¹⁴C label. The information is based on a Phase 1 clinical study designed to characterize the absorption, metabolism, and excretion (AME) of pizuglanstat.

Introduction

Pizuglanstat (also known as TAS-205) is an investigational drug for Duchenne muscular dystrophy (DMD).[1][2] It acts by inhibiting hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the inflammatory response and progression of muscle necrosis in DMD. [3][4][5] Understanding the AME properties of a new drug candidate is a critical component of its clinical development program.[6][7] A human mass balance study using a radiolabeled compound, typically with ¹⁴C, is the definitive method to determine the routes and rates of excretion and to provide a comprehensive profile of the drug's metabolites.[6][7][8][9]

This document outlines the key quantitative data from a mass balance study of ¹⁴C-labeled pizuglanstat and provides a detailed protocol for replicating such a study.

Quantitative Data Summary



The following tables summarize the key pharmacokinetic and mass balance data from a Phase 1 study in healthy adult male volunteers who received a single oral dose of 400 mg of [14C]pizuglanstat (1 megabecquerel of radioactivity).[1][2]

Table 1: Pharmacokinetic Parameters of Pizuglanstat and Total Radioactivity in Plasma

Parameter	Pizuglanstat	Total Radioactivity
Tmax (median, h)	0.5	0.5
t½ (geometric mean, h)	7.7	Not Reported

Tmax: Time to reach maximum plasma concentration; t1/2: Half-life

Table 2: Mean Cumulative Excretion of Radioactivity (% of Administered Dose)

Time Post-Dose	Urine	Feces	Total (Urine + Feces)
Up to 168 hours	32.2%	66.1%	98.3%

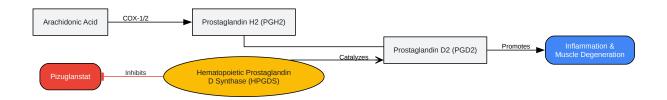
Table 3: Distribution of Pizuglanstat and its Major Metabolite

Matrix	Unchanged Pizuglanstat	Major Metabolite (Sulfate conjugate of hydroxyl pizuglanstat)
Plasma	Predominantly present	Major metabolite identified
Urine	Predominantly present	Major metabolite identified
Feces	Predominantly present	Major metabolite identified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of pizuglanstat and the workflow of a typical mass balance study.

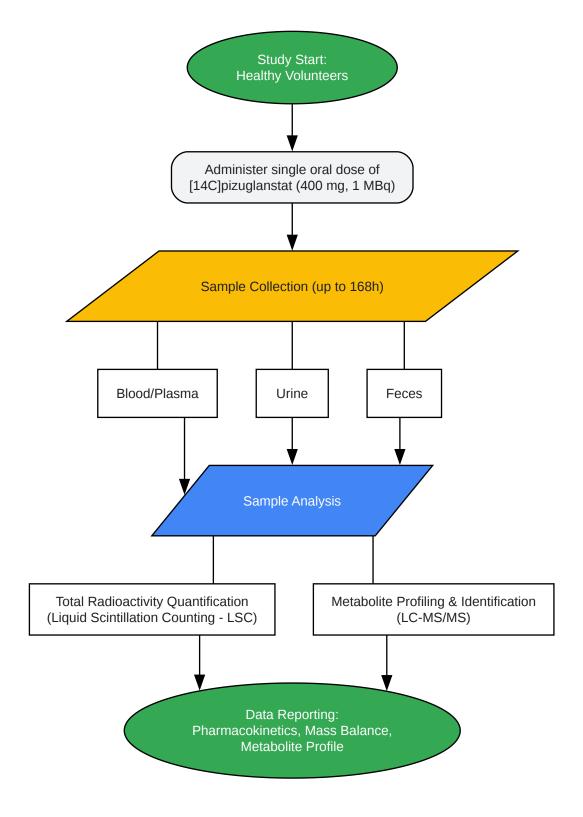




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Figure 1: Mechanism of action of pizuglanstat.





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Figure 2: Experimental workflow for a ¹⁴C pizuglanstat mass balance study.



Experimental Protocols

The following protocols are based on the methodology reported in the Phase 1 mass balance study of [14C]pizuglanstat.[1]

Study Design and Participant Enrollment

- Study Type: Phase 1, non-randomized, open-label, single-center mass balance study.
- Participants: Enroll a small cohort of healthy adult male volunteers (e.g., n=6).
- Inclusion Criteria: Healthy males, typically between 20 and 45 years of age, with a body mass index (BMI) within a normal range. Participants must provide written informed consent.
- Exclusion Criteria: Clinically significant abnormalities, history of drug or alcohol abuse, use of other medications, or participation in another clinical trial within a specified timeframe.

Dosing and Administration

- Radiolabeled Investigational Product: [14C]pizuglanstat.
- Dose: A single oral dose of a solution containing 400 mg of pizuglanstat with approximately 1 megabecquerel (MBq) of ¹⁴C radioactivity.
- Administration: Administer the dose to participants after an overnight fast.

Sample Collection

- Objective: To collect blood, urine, and feces over a sufficient period to ensure near-complete recovery of the administered radioactivity (typically >95%).
- Blood/Plasma Collection:
 - Collect samples prior to dosing (pre-dose).
 - Collect post-dose samples at frequent intervals initially, then less frequently. A typical schedule is: 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours, and then every 24 hours up to 168 hours post-dose.[1]



- Collect blood in appropriate anticoagulant tubes (e.g., containing K₂EDTA).
- Process blood by centrifugation to separate plasma. Store plasma frozen (e.g., at -70°C) until analysis.
- Urine Collection:
 - Collect a pre-dose 24-hour urine sample.
 - Collect post-dose urine in intervals, for example: 0-6, 6-12, and 12-24 hours, and then in
 24-hour intervals up to 168 hours post-dose.[1]
 - Record the total volume of each collection interval. Homogenize and take aliquots for analysis. Store frozen.
- Feces Collection:
 - Collect all fecal samples passed from the time of dosing up to 168 hours post-dose.[1]
 - Record the time of each bowel movement and the total weight of the sample.
 - Store samples frozen. Prior to analysis, samples from each 24-hour interval may be pooled and homogenized.

Bioanalytical Methods

- Quantification of Total Radioactivity:
 - Method: Liquid Scintillation Counting (LSC).[1]
 - Procedure:
 - Accurately measure aliquots of plasma, urine, or fecal homogenates into scintillation vials.
 - Add an appropriate scintillation cocktail.
 - Analyze the samples using a liquid scintillation counter to determine the disintegrations per minute (DPM).



- Use the DPM values to calculate the concentration of radioactivity in each sample and the cumulative percentage of the administered dose excreted over time.[1]
- Metabolite Profiling and Identification:
 - Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
 - Procedure:
 - Pool samples to create representative samples for analysis (e.g., plasma pooled over a time interval, urine up to 24 hours, feces up to 96 hours).[10]
 - Extract the drug and metabolites from the biological matrix.
 - Separate the components using a high-performance liquid chromatography (HPLC) system.
 - Detect and identify the parent drug and its metabolites using a tandem mass spectrometer.
 - Elucidate the chemical structures of the metabolites based on their mass spectral data.
 [1]

Data Analysis and Reporting

- Pharmacokinetics: Calculate pharmacokinetic parameters for both the parent drug (pizuglanstat) and total radioactivity in plasma, including Cmax, Tmax, AUC, and t½.
- Mass Balance: Calculate the cumulative excretion of radioactivity in urine and feces as a
 percentage of the administered dose. Determine the overall recovery.
- Metabolite Profile: Quantify the relative abundance of the parent drug and each metabolite in plasma, urine, and feces, typically expressed as a percentage of the total radioactivity in that matrix.

Safety and Tolerability

• Monitor participants throughout the study for any adverse events (AEs).



 Conduct safety assessments, including physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests at baseline and at the end of the study. Two participants in the original study reported non-severe urticaria.[1][2]

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